molecular formula C25H27NO6 B11045910 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

Cat. No.: B11045910
M. Wt: 437.5 g/mol
InChI Key: GTRTXISXYYHKIL-UHFFFAOYSA-N
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Description

3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is a complex organic compound characterized by its unique structure, which includes a pyran ring, hydroxy and methoxy functional groups, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,3-diketone and an aldehyde under acidic or basic conditions.

    Introduction of Hydroxy and Methoxy Groups: Functionalization of the pyran ring with hydroxy and methoxy groups can be achieved through selective hydroxylation and methylation reactions.

    Amide Formation: The final step involves the formation of the amide bond. This can be done by reacting the pyran derivative with an appropriate amine in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the pyran ring or the amide linkage, potentially yielding alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).

    Reduction: Reducing agents such as LiAlH₄ (lithium aluminium hydride) and NaBH₄ (sodium borohydride) are often used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

The compound’s potential biological activity, due to its structural features, makes it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial activities.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.

Industry

In material science, the compound could be used in the synthesis of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of hydroxy and methoxy groups could facilitate hydrogen bonding and other interactions with biological molecules, influencing pathways involved in inflammation, oxidation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-phenylpropanamide
  • 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]propanamide

Uniqueness

Compared to similar compounds, 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide stands out due to the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance solubility and facilitate interactions with various molecular targets, potentially leading to unique applications in drug development and material science.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C25H27NO6

Molecular Weight

437.5 g/mol

IUPAC Name

3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C25H27NO6/c1-16-14-22(27)24(25(29)32-16)21(18-6-10-20(31-3)11-7-18)15-23(28)26-13-12-17-4-8-19(30-2)9-5-17/h4-11,14,21,27H,12-13,15H2,1-3H3,(H,26,28)

InChI Key

GTRTXISXYYHKIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NCCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)O

Origin of Product

United States

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